

## Measuring In Vivo Target Engagement of ACT-1004-1239: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

ACT-1004-1239 is a potent and selective antagonist of the C-X-C chemokine receptor type 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3).[1][2] CXCR7 is a G-protein coupled receptor (GPCR) that does not signal through traditional G-protein pathways but rather functions as a scavenger receptor for the chemokines CXCL11 and CXCL12.[3][4] By binding and internalizing these chemokines, CXCR7 plays a crucial role in regulating their extracellular concentrations, thereby influencing cell migration, survival, and proliferation. ACT-1004-1239 exerts its therapeutic effects by inhibiting this scavenging function, leading to an increase in the plasma concentrations of CXCL12. This elevation of plasma CXCL12 serves as a key pharmacodynamic biomarker to measure the in vivo target engagement of ACT-1004-1239.[1]

These application notes provide detailed protocols for assessing the in vivo target engagement of **ACT-1004-1239** in both preclinical animal models and human clinical trials by measuring changes in plasma CXCL12 levels.

## Signaling Pathway of CXCR7 and Mechanism of Action of ACT-1004-1239



CXCR7 primarily signals through  $\beta$ -arrestin pathways upon ligand binding.[3][5] Unlike typical chemokine receptors, it does not induce a robust G-protein-mediated calcium flux. The primary function of CXCR7 is to sequester its ligands, CXCL11 and CXCL12, effectively reducing their local concentrations. **ACT-1004-1239** is a non-competitive antagonist of CXCR7. By binding to the receptor, it prevents the binding and subsequent internalization of CXCL12, leading to a measurable increase in its plasma concentration. This direct pharmacodynamic effect provides a quantitative measure of target engagement.



Click to download full resolution via product page



Caption: Mechanism of ACT-1004-1239 Action

# Data Presentation: In Vivo Target Engagement of ACT-1004-1239

The following tables summarize the dose-dependent increase in plasma CXCL12 concentrations following oral administration of **ACT-1004-1239** in mice and humans. This data demonstrates clear target engagement across a range of doses.

Table 1: Preclinical Target Engagement in Mice[6][7]

| Dose of ACT-1004-1239<br>(mg/kg, b.i.d.) | Peak Plasma ACT-1004-<br>1239 (ng/mL, Mean ± SD) | Fold Change in Plasma<br>CXCL12 (vs. Vehicle, 24h<br>post-last dose) |
|------------------------------------------|--------------------------------------------------|----------------------------------------------------------------------|
| 1                                        | 26 ± 17                                          | ~1.5                                                                 |
| 10                                       | 425 ± 150                                        | ~3.0                                                                 |
| 30                                       | 1250 ± 400                                       | ~4.5                                                                 |
| 100                                      | 3675 ± 615                                       | ~6.0                                                                 |

Table 2: Clinical Target Engagement in Healthy Human Subjects (Single Ascending Dose)[4][8]

| Dose of ACT-1004-<br>1239 (mg) | Cmax (ng/mL,<br>Mean) | Tmax (hours,<br>Range) | Fold Change in<br>Plasma CXCL12<br>(vs. Baseline) |
|--------------------------------|-----------------------|------------------------|---------------------------------------------------|
| 1                              | 5.8                   | 1.0-2.0                | ~1.2                                              |
| 10                             | 55                    | 1.3-3.0                | ~1.8                                              |
| 30                             | 150                   | 1.5-3.0                | >2.0                                              |
| 100                            | 450                   | 1.5-3.0                | >2.0                                              |
| 200                            | 800                   | 1.5-4.0                | >2.0                                              |

## **Experimental Protocols**



## **Preclinical In Vivo Target Engagement Study in Mice**

This protocol outlines the methodology for a preclinical study to assess the target engagement of **ACT-1004-1239** in mice.

**Experimental Workflow:** 





Click to download full resolution via product page

**Caption:** Preclinical Experimental Workflow



#### Materials:

- ACT-1004-1239
- Vehicle (e.g., 0.5% methylcellulose in water)
- Male DBA/1 mice (or other appropriate strain)
- Standard laboratory animal diet and water
- Gavage needles
- Blood collection tubes (e.g., EDTA-coated)
- Centrifuge
- · Pipettes and tips
- Mouse CXCL12 ELISA kit (e.g., R&D Systems, Cat# MCX120 or similar)[9]
- · Microplate reader

#### Protocol:

- Animal Acclimation: Acclimate male DBA/1 mice to the laboratory conditions for at least one
  week prior to the experiment. House animals in a temperature and light-controlled
  environment with ad libitum access to food and water.
- Dose Preparation: Prepare a suspension of **ACT-1004-1239** in the vehicle at the desired concentrations (e.g., 1, 10, 30, and 100 mg/kg).
- Dosing: Administer **ACT-1004-1239** or vehicle to the mice via oral gavage twice daily (b.i.d.) for a specified period (e.g., 7 days).
- Blood Collection: Collect blood samples (approximately 50-100 μL) at various time points post-dosing (e.g., 0, 1, 2, 4, 8, and 24 hours after the last dose). Blood can be collected via retro-orbital sinus or tail vein into EDTA-coated tubes.



- Plasma Separation: Centrifuge the blood samples at 1,000 x g for 15 minutes at 4°C to separate the plasma.
- Sample Storage: Store the plasma samples at -80°C until analysis.
- CXCL12 Quantification: Measure the concentration of CXCL12 in the plasma samples using a validated mouse CXCL12 ELISA kit according to the manufacturer's instructions. A general protocol is provided below.

## **Human Clinical Trial for Target Engagement**

This protocol describes a single ascending dose study in healthy human volunteers to evaluate the safety, pharmacokinetics, and pharmacodynamics (target engagement) of **ACT-1004-1239**.

**Experimental Workflow:** 





Click to download full resolution via product page

Caption: Clinical Trial Experimental Workflow



#### Study Design:

- Design: Randomized, double-blind, placebo-controlled, single ascending dose study.
- Participants: Healthy male and/or female volunteers.
- Dose Levels: Ascending single oral doses of ACT-1004-1239 (e.g., 1, 10, 30, 100, 200 mg) or placebo.

#### Protocol:

- Subject Enrollment: Screen and enroll healthy volunteers who meet the inclusion and exclusion criteria. Obtain written informed consent.
- Dosing: Administer a single oral dose of ACT-1004-1239 or placebo to each subject in a fasted state.
- Pharmacokinetic and Pharmacodynamic Blood Sampling: Collect serial blood samples into EDTA-containing tubes at pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, 120, and 144 hours).
- Plasma Processing: Process the blood samples to obtain plasma by centrifugation at 1,000-2,000 x g for 15 minutes at 4°C within 30 minutes of collection.
- Sample Storage: Store plasma samples at -80°C until bioanalysis.
- Bioanalysis:
  - Quantify the plasma concentrations of ACT-1004-1239 using a validated LC-MS/MS method.
  - Measure the plasma concentrations of CXCL12 using a validated human CXCL12 ELISA kit (e.g., R&D Systems, Cat# DSA00 or similar).[10]

# Protocol for CXCL12 Enzyme-Linked Immunosorbent Assay (ELISA)



This is a representative protocol for a sandwich ELISA to quantify CXCL12 in plasma samples. Refer to the specific manufacturer's instructions for the chosen kit.

#### Materials:

- Human or Mouse CXCL12 ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, buffers, and substrate)
- Plasma samples (preclinical or clinical)
- Deionized or distilled water
- Pipettes and tips
- Wash bottle or automated plate washer
- Microplate reader capable of measuring absorbance at 450 nm

#### Procedure:

- Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual. This typically involves reconstituting lyophilized components and preparing a standard dilution series.
- Sample Addition: Add 100 μL of standards, controls, and plasma samples to the appropriate wells of the pre-coated microplate.
- Incubation: Cover the plate and incubate for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature).
- Washing: Aspirate the contents of each well and wash the plate multiple times (e.g., 4 times) with the provided wash buffer.
- Detection Antibody Addition: Add 100 μL of the biotinylated detection antibody to each well.
- Incubation: Cover the plate and incubate as specified (e.g., 2 hours at room temperature).
- Washing: Repeat the washing step.



- Streptavidin-HRP Addition: Add 100 μL of streptavidin-HRP conjugate to each well.
- Incubation: Cover the plate and incubate for the specified time (e.g., 20 minutes at room temperature), protected from light.
- Washing: Repeat the washing step.
- Substrate Addition: Add 100 μL of the substrate solution to each well.
- Color Development: Incubate the plate for the recommended time (e.g., 20 minutes at room temperature) in the dark to allow for color development.
- Stop Reaction: Add 50  $\mu$ L of the stop solution to each well. The color in the wells should change from blue to yellow.
- Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
- Data Analysis: Calculate the concentration of CXCL12 in the samples by interpolating their absorbance values from the standard curve.

### Conclusion

The measurement of plasma CXCL12 concentration is a robust and reliable method for assessing the in vivo target engagement of the CXCR7 antagonist, **ACT-1004-1239**. The protocols outlined in these application notes provide a framework for conducting both preclinical and clinical studies to quantify this key pharmacodynamic biomarker. The dose-dependent increase in plasma CXCL12 provides clear evidence of target engagement and can be used to inform dose selection and clinical development of **ACT-1004-1239**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. ACT-1004-1239, a first-in-class CXCR7 antagonist with both immunomodulatory and promyelinating effects for the treatment of inflammatory demyelinating diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Target engagement of the first-in-class CXCR7 antagonist ACT-1004-1239 following multiple-dose administration in mice and humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: Beta-arrestin- but not G protein-mediated signaling by the "decoy" receptor CXCR7. [scholars.duke.edu]
- 4. A Multipurpose First-in-Human Study With the Novel CXCR7 Antagonist ACT-1004-1239
   Using CXCL12 Plasma Concentrations as Target Engagement Biomarker PubMed
   [pubmed.ncbi.nlm.nih.gov]
- 5. CXCR7: a β-arrestin-biased receptor that potentiates cell migration and recruits β-arrestin2 exclusively through Gβy subunits and GRK2 PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. | BioWorld [bioworld.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Human CXCL12/SDF-1 alpha ELISA Quantikine DSA00: R&D Systems [rndsystems.com]
- To cite this document: BenchChem. [Measuring In Vivo Target Engagement of ACT-1004-1239: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605341#measuring-act-1004-1239-target-engagement-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com